Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(3-nitropyridin-4-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-8(11)5-15-7-2-3-9-4-6(7)10(12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXJMOTEOWLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of Methyl 2-(3-aminopyridin-4-yl)oxyacetate.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate
- Molecular Formula: C₁₄H₉F₆NO₃
- Key Features: A quinoline core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 6. The dihedral angle between the quinoline and acetate planes is 1.59°, indicating near-planar conformation . Stabilized by intermolecular C–H⋯O hydrogen bonds, forming a 3D network .
- Synthesis & Analysis: Crystallographic data collected using an Enraf–Nonius CAD-4 diffractometer (MoKα radiation). Refinement via SHELX software (R = 0.051, wR = 0.146) .
- The quinoline scaffold introduces aromatic π-stacking capabilities absent in pyridine-based analogs .
Methyl (3-chloro-5-nitropyridin-4-yl)acetate
Methyl 2-(3-fluoro-4-nitrophenyl)acetate
Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate
- Molecular Formula : C₁₂H₁₀O₅
- Key Features: Coumarin (chromenone) core with an acetoxy methyl ester at the 4-position. Characterized by UV-Vis, FT-IR, and NMR spectroscopy .
- Comparison :
Ethyl 2-(3-nitropyridin-4-yl)acetate
- Molecular Formula : C₉H₁₀N₂O₄
- Key Features :
- Metabolic stability may differ due to ester hydrolysis rates .
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Electronic Effects : Nitro groups in all analogs enhance electrophilicity, but substituents like -CF₃ or -Cl modulate reactivity through steric and electronic effects .
- Structural Stability: Quinoline derivatives demonstrate superior crystallinity due to planar stacking, while phenyl analogs lack heteroatom-mediated hydrogen bonding .
Biological Activity
Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate is an organic compound notable for its potential biological activities, particularly due to the presence of the nitropyridine moiety. This compound has garnered attention in medicinal chemistry for its possible applications in treating various diseases, including cancer and infectious diseases. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₈N₂O₅ and is characterized by:
- Functional Groups : A methyl ester and a nitropyridine group.
- Structural Features : The nitro group enhances reactivity, contributing to the compound's biological activity.
The compound’s structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₈N₂O₅ |
| Functional Groups | Methyl ester, nitropyridine |
| Key Structural Element | Ether linkage between methyl ester and nitropyridine |
Anticancer Properties
Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival. Research highlights include:
- Cytotoxicity Testing : In vitro assays demonstrate significant inhibitory effects on cell proliferation in various cancer types.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 20 ± 3 |
| MCF-7 (breast cancer) | 15 ± 2 |
| A549 (lung cancer) | 25 ± 5 |
These results suggest that this compound may serve as a lead compound in anticancer drug development.
Antimicrobial Activity
Compounds containing nitropyridine moieties are often associated with antimicrobial properties. This compound has shown potential against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These findings indicate that the compound could be further explored for its use as an antimicrobial agent.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Key Enzymes : The nitro group may facilitate interactions with specific targets within cells, disrupting metabolic pathways.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells, a critical pathway for anticancer activity.
- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cells, leading to cytotoxic effects.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological implications of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound significantly inhibited growth in multiple cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy Assessment : Research conducted by Thieme Connect demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the nitro group and ester functionalities could enhance biological activity, providing insights for further optimization .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate, and how can reaction conditions be optimized?
The synthesis of structurally analogous compounds (e.g., nitropyridinyl acetates) often involves nucleophilic substitution or esterification. For example, in the preparation of methyl esters with nitro-substituted pyridines, a common method involves reacting sodium methylate with a bromoacetate derivative in anhydrous tetrahydrofuran (THF) at 60°C for 5 hours . Key optimization parameters include:
- Stoichiometric ratios : Excess methyl bromoacetate (1.2–1.5 equivalents) to drive esterification.
- Temperature control : Maintain 60–70°C to balance reaction rate and side-product formation.
- Purification : Flash column chromatography (chloroform/methanol, 20:1 v/v) yields >95% purity .
Q. How can the purity and identity of this compound be verified experimentally?
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and methanol/water gradients to assess purity (≥97%) .
- NMR spectroscopy : Confirm structural integrity via NMR (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm) and NMR (ester carbonyl at ~170 ppm) .
- Elemental analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .
Q. What analytical techniques are suitable for characterizing crystallographic properties?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to determine unit cell parameters and hydrogen-bonding networks .
- Example conditions: Monoclinic P2/c space group, MoKα radiation (λ = 0.71073 Å), and multi-scan absorption correction .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disordered atoms, twinning) be resolved during refinement?
- Disordered moieties : Apply PART and SUMP instructions in SHELXL to model split positions with isotropic displacement parameters .
- Twinning : Use TWIN/BASF commands in SHELXTL to refine twin fractions and HKLF5 data .
- Validation tools : Cross-check with PLATON to identify missed symmetry or hydrogen-bonding interactions .
Q. What experimental strategies mitigate nitro-group instability during long-term storage?
Q. How should researchers address contradictory purity data between HPLC and elemental analysis?
- Scenario : HPLC indicates 97% purity, but elemental analysis shows 2% deviation.
- Root cause : Residual solvents (e.g., THF) or hygroscopicity skew elemental results.
- Resolution :
- Dry samples at 60°C under vacuum for 24 hours.
- Validate with Karl Fischer titration (water content <0.1%) .
Q. What computational methods support electronic structure analysis of nitro-pyridine derivatives?
- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to map electrostatic potentials and HOMO-LUMO gaps .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina and PyMOL .
Methodological Tables
Q. Table 1. Key Crystallographic Data for this compound Analogs
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P2/c | |
| Unit cell (Å, °) | a=11.421, b=7.381, c=19.700, β=91.83 | |
| R-factor | 0.060 (R) | |
| Hydrogen bonds (Å) | C–H···O (2.50–2.85) |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| 3-Aminopyridinyl acetate | Nitro-group reduction | Store under inert gas |
| Di-ester adducts | Over-alkylation | Limit bromoacetate excess |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
